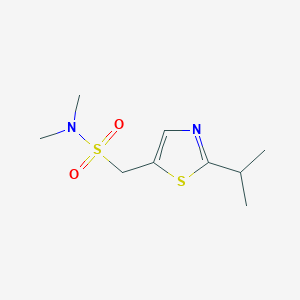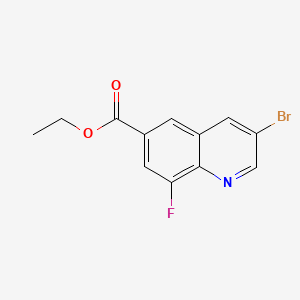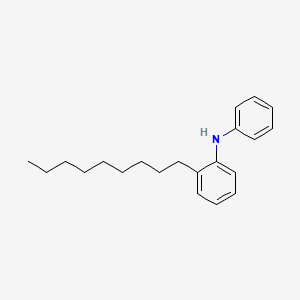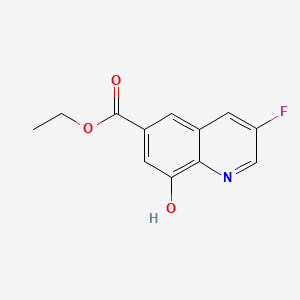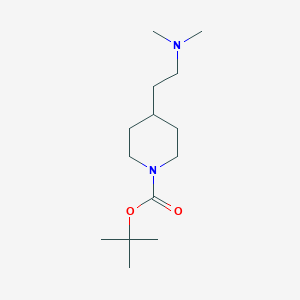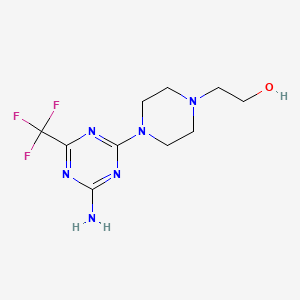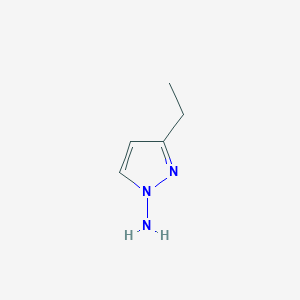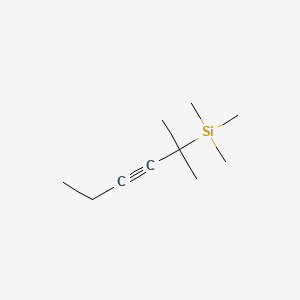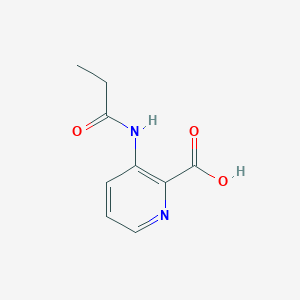
3-Propanamidopyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propanamidopyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of both an amide group and a carboxylic acid group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propanamidopyridine-2-carboxylic acid can be achieved through several methods:
From Pyridine-2-carboxylic acid: One common method involves the reaction of pyridine-2-carboxylic acid with propanamide under specific conditions. This reaction typically requires a catalyst and may be carried out in a solvent such as toluene.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles to form the corresponding carboxylic acid. This can be done using acidic or basic conditions.
Oxidation of Alkylbenzenes: The oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate can also yield carboxylic acids
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propanamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Propanamidopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 3-Propanamidopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Propanamidopyridine-2-carboxylic acid is unique due to the presence of both an amide and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
400722-99-8 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
3-(propanoylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-2-7(12)11-6-4-3-5-10-8(6)9(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
FDSULVVBICLUHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(N=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



